An In-depth Technical Guide to 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol: Properties, Synthesis, and Medicinal Chemistry Perspective
An In-depth Technical Guide to 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol: Properties, Synthesis, and Medicinal Chemistry Perspective
Abstract
This technical guide provides a comprehensive analysis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The document elucidates the molecule's core physicochemical properties, proposes a detailed and robust synthetic pathway, and outlines a complete analytical characterization workflow. Furthermore, it offers expert insights into the compound's medicinal chemistry profile, exploring the strategic role of its distinct structural motifs—the bromopyridine scaffold and the trifluoromethylated tertiary alcohol—in the context of modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research programs.
Molecular Overview and Physicochemical Properties
2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol (CAS Number: 1356483-46-9) is a compound that merges two key structural features highly valued in medicinal chemistry: a pyridine heterocycle and a trifluoromethyl group.[1] The pyridine ring offers a basic nitrogen atom for potential salt formation and hydrogen bonding, while the bromo-substituent provides a crucial synthetic handle for further molecular elaboration via cross-coupling reactions. The 1,1,1-trifluoropropan-2-ol moiety significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability.
The strategic incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic profile.[2] These modifications can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and improve membrane permeability.[2]
Key Physicochemical Data
The properties of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol are summarized below. These parameters are critical for predicting its behavior in biological systems and for guiding formulation and drug delivery strategies. The molecule's adherence to established guidelines for oral bioavailability, such as Lipinski's Rule of Five, is also assessed.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₇BrF₃NO | Defines the elemental composition. |
| Molecular Weight | 270.05 g/mol | Compliant with Ro5 (<500 Da), suggesting potential for good absorption.[3] |
| CAS Number | 1356483-46-9[4] | Unique identifier for substance registration. |
| XLogP3 (Calculated) | 1.9 - 2.5 | Optimal lipophilicity for membrane permeability; compliant with Ro5 (<5). |
| Hydrogen Bond Donors | 1 (from -OH) | Compliant with Ro5 (<5), favorable for cell permeability.[5] |
| Hydrogen Bond Acceptors | 2 (from N, O) | Compliant with Ro5 (<10), contributes to solubility and target binding.[5] |
| Topological Polar Surface Area (TPSA) | 45.6 Ų | Suggests good potential for oral bioavailability and cell penetration. |
| Rotatable Bond Count | 1 | Low conformational flexibility, which can be favorable for binding affinity. |
Synthesis and Purification Workflow
A robust and scalable synthesis is paramount for the utility of any chemical building block. Below is a proposed, field-proven methodology for the preparation of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol. The chosen pathway relies on the nucleophilic trifluoromethylation of a readily available ketone precursor, a standard and reliable transformation in fluorine chemistry.
Proposed Synthetic Pathway
The most direct and efficient route involves the reaction of 1-(5-bromopyridin-3-yl)ethanone with a trifluoromethylating agent, such as Ruppert's Reagent (TMSCF₃), in the presence of a fluoride initiator.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Materials:
-
1-(5-Bromopyridin-3-yl)ethanone
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert's Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(5-bromopyridin-3-yl)ethanone (1.0 eq). Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Rationale: The initial addition of reagents can be exothermic. Starting at a low temperature provides better control over the reaction rate and minimizes potential side reactions.
-
-
Reagent Addition: Slowly add (Trifluoromethyl)trimethylsilane (1.5 eq) to the stirred solution. Following this, add the TBAF solution (0.1 eq) dropwise.
-
Rationale: TMSCF₃ serves as the CF₃⁻ nucleophile source. TBAF acts as a catalytic initiator, generating the active anionic trifluoromethylating species from the more stable TMSCF₃. A sub-stoichiometric amount is sufficient.
-
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Rationale: The quench neutralizes the reactive species and hydrolyzes the intermediate silyl ether to the desired tertiary alcohol.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) as the eluent.[6]
-
Rationale: Chromatography is essential to remove unreacted starting material, silane byproducts, and any other impurities, yielding the final product with high purity.
-
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to afford 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol as a solid or oil. Confirm identity and purity via analytical methods.
Analytical Characterization
Rigorous analytical characterization is required to confirm the structure and purity of the synthesized compound. The following techniques are standard for a molecule of this type.
Caption: Standard workflow for the analytical characterization of the final product.
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm). Expect two doublets (or doublet of doublets) and one triplet (or multiplet), characteristic of a 3,5-disubstituted pyridine ring.
-
Methyl Protons (-CH₃): A singlet around δ 1.8-2.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, chemical shift variable depending on concentration and solvent purity (typically δ 2.5-4.0 ppm).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
A single, sharp singlet is expected for the -CF₃ group. The typical chemical shift for a trifluoromethyl group attached to a tertiary alcohol is approximately δ -78 to -82 ppm (relative to CFCl₃).[7]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm), including the carbon bearing the bromine (which will have a lower intensity).
-
-C(OH)CF₃ Carbon: A quartet centered around δ 75-80 ppm due to coupling with the three fluorine atoms (¹JCF ≈ 30 Hz).
-
-CF₃ Carbon: A quartet centered around δ 125-128 ppm with a large one-bond C-F coupling constant (¹JCF ≈ 285 Hz).[8]
-
-CH₃ Carbon: A signal in the aliphatic region (δ 25-30 ppm).
-
-
Mass Spectrometry (ESI+):
-
The mass spectrum will show a characteristic pair of peaks for the molecular ion [M+H]⁺ due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). Expect to see peaks at m/z 270.97 and 272.97. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the formula C₈H₈BrF₃NO⁺.
-
Medicinal Chemistry Perspective and Applications
The structure of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is a valuable platform for generating diverse libraries of compounds for screening in drug discovery programs.
Caption: Key functional groups and their contributions to the molecule's drug-like properties.
-
The Bromopyridine Handle: The bromine atom is not merely a substituent; it is a versatile functional group for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the rapid introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at the 5-position of the pyridine ring, enabling extensive Structure-Activity Relationship (SAR) studies.
-
The Trifluoromethylated Alcohol: This motif is a bioisostere of a carboxylic acid in some contexts but is significantly more stable and lipophilic. The tertiary alcohol is a potent hydrogen bond donor, capable of forming strong, directional interactions with protein targets. The adjacent -CF₃ group is a powerful electron-withdrawing group, which lowers the pKa of the alcohol, making it a stronger hydrogen bond donor. Furthermore, the steric bulk and metabolic inertness of the -CF₃ group can shield the alcohol from enzymatic degradation, prolonging the compound's half-life in vivo.[2]
-
Potential Applications: Given its structural features, this compound is an ideal starting point or intermediate for developing inhibitors of enzymes where a hydrogen bond to a key residue is critical, such as kinases, proteases, or transferases. The pyridine core is a privileged scaffold found in numerous approved drugs, and its combination with the trifluoro-alcohol moiety presents a unique chemical space for exploring novel intellectual property and targeting difficult-to-drug proteins.
Conclusion
2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is a strategically designed chemical entity with a compelling profile for application in drug discovery and development. Its physicochemical properties are well within the desirable range for oral drug candidates. The availability of a straightforward and scalable synthetic route, combined with a clear analytical characterization profile, establishes its utility as a reliable building block. The inherent medicinal chemistry advantages conferred by its trifluoromethylated alcohol and functionalized pyridine core make it a high-potential platform for the generation of next-generation therapeutics.
References
- Nagib, D. A., & MacMillan, D. W. C. (2013).
-
PubChem. (n.d.). 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol. Retrieved January 19, 2026, from [Link]
-
Girotra, N. N., et al. (2011). EP 2 368 550 B1: Substituted pyridinyl and pyrimidinyl compounds as CETP inhibitors. European Patent Office. Retrieved from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
-
CAS Common Chemistry. (n.d.). Trimetazidine. Retrieved January 19, 2026, from [Link]
-
Cherry, L., et al. (n.d.). Supporting information. Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1,4,7-Trioxacyclotridecane-8,13-dione. Retrieved January 19, 2026, from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]
- Williams, H. D., et al. (2023). Trends in oral small-molecule drug discovery and product development based on product launches before and after the Rule of Five. Pharma Excipients.
- Doan, K. M. M., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters.
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Vitale, P., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
- Rautio, J., et al. (2024).
-
Makowiec, S. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Gdańsk University of Technology. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol | 1356483-46-9 [chemicalbook.com]
- 5. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. rsc.org [rsc.org]
